Thrombin Inhibition Potency: Stereoisomer Comparison
In the development of thrombin inhibitors, the (4R)-fluoroproline isomer exhibits a striking 300-fold greater potency compared to the (4S)-fluoroproline isomer [1]. This indicates that the (2R,4R) configuration is critical for high-affinity target engagement.
| Evidence Dimension | Potency difference (based on Ki or IC50 ratio) |
|---|---|
| Target Compound Data | Potent (exact Ki not specified in abstract but implied as more potent) |
| Comparator Or Baseline | (4S)-4-fluoroproline isomer |
| Quantified Difference | 300-fold |
| Conditions | Enzymatic assay against thrombin; structure confirmed by inhibitor-enzyme crystal structures and molecular modeling |
Why This Matters
This data provides a clear, quantitative justification for selecting the (2R,4R) stereoisomer over its (4S) counterpart in medicinal chemistry campaigns targeting serine proteases like thrombin.
- [1] Staas, D. D., et al. (2006). Discovery of potent, selective 4-fluoroproline-based thrombin inhibitors with improved metabolic stability. Bioorganic & Medicinal Chemistry, 14(20), 6900-6916. doi:10.1016/j.bmc.2006.06.040 View Source
